(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate

Description

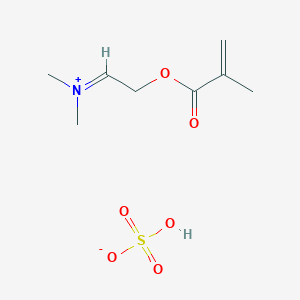

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate is a quaternary ammonium compound containing a methacryloyloxy functional group. Its structure features a dimethylammonium cation linked to a methacrylate ester via an ethyl spacer, with hydrogen sulphate as the counterion. This compound is primarily used in polymer chemistry as a cationic monomer, enabling the synthesis of materials with tailored ionic and mechanical properties. Its methacryloyloxy group allows for radical polymerization, making it valuable in hydrogels, ion-exchange resins, and controlled-release drug delivery systems .

Properties

CAS No. |

67939-26-8 |

|---|---|

Molecular Formula |

C8H15NO6S |

Molecular Weight |

253.28 g/mol |

IUPAC Name |

dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;hydrogen sulfate |

InChI |

InChI=1S/C8H14NO2.H2O4S/c1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h5H,1,6H2,2-4H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

FGHPASKEBZJZAV-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)C(=O)OCC=[N+](C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethanol, followed by quaternization with a suitable sulfonating agent such as sulfuric acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polysulfobetaines.

Substitution: It can undergo nucleophilic substitution reactions.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.

Substitution: Reagents like sodium hydroxide or other nucleophiles.

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Polymerization: Polysulfobetaines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Methacrylic acid and dimethylaminoethanol.

Scientific Research Applications

Separation Techniques

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of (2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate is in HPLC, specifically using the Newcrom R1 HPLC column. This method allows for effective separation and analysis of the compound under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry compatible applications, phosphoric acid can be substituted with formic acid. The scalability of this method makes it suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Material Science

Polymer Development

The compound has been integrated into various polymer matrices to enhance their properties. For instance, it has been used to create cationic polyacrylamide flocculants that show improved performance in wastewater treatment processes. These flocculants are effective in removing anionic dyes from aqueous solutions by exploiting electrostatic interactions .

Hydrogel Formation

Research has demonstrated the use of this compound in the synthesis of zwitterionic hydrogels. These hydrogels exhibit high adsorption affinity for both anionic dyes and cationic trace metals, making them suitable for environmental remediation applications. The copolymerization process often involves cross-linkers such as bis[2-(methacryloyloxy)ethyl] phosphate .

Environmental Applications

Antifouling Coatings

Studies have explored the potential of this compound as a component in antifouling coatings. Its cationic nature allows it to inhibit algal settlement effectively, which is crucial for maintaining clean surfaces in marine environments . The efficacy of these coatings can be attributed to the electrostatic interactions between the negatively charged spores and the cationic surface.

Case Studies

Mechanism of Action

The compound exerts its effects through its zwitterionic nature, which allows it to interact with both cationic and anionic species. This interaction can lead to the formation of stable complexes and enhance the solubility and stability of various compounds. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved biocompatibility and reduced immunogenicity .

Comparison with Similar Compounds

Bis[[2-(methacryloyloxy)ethyl]dimethylammonium] Sulphate (CAS 58868-75-0)

- Molecular Formula : C₁₆H₃₂N₂O₁₀S

- Key Differences: Dimeric structure with two methacryloyloxyethyl-dimethylammonium units bridged by a sulphate anion. Higher molecular weight (484.5 g/mol vs. ~269 g/mol for the monomeric target compound).

- Applications in high-strength ion-exchange membranes .

(2-(Acryloyloxy)ethyl)diethylammonium Hydrogen Sulphate (CAS 94109-16-7)

- Molecular Formula: C₉H₁₉NO₆S

- Key Differences :

- Acryloyloxy group (lacking the methyl substituent on the double bond) vs. methacryloyloxy.

- Diethylammonium (vs. dimethyl) increases hydrophobicity.

- Properties :

Bis[[3-(methacryloyloxy)-2,2-dimethylpropyl]dimethylammonium] Sulphate

- Key Differences :

- Bulky 2,2-dimethylpropyl spacer instead of ethyl group.

- Increased steric hindrance reduces polymerization rate but enhances thermal stability.

- Applications :

Physicochemical Properties

Research Findings

- Polymer Performance: Polymers derived from the methacryloyloxy monomer exhibit higher Tg (∼120°C) compared to acryloyloxy analogues (∼80°C) due to steric effects .

- Toxicity : Quaternary ammonium groups in the target compound show lower cytotoxicity than stearoyl-containing analogues (e.g., (2-hydroxyethyl)[...]methylammonium methyl sulphate), making it suitable for biomedical uses .

Biological Activity

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate (also referred to as MADQUAT) is a quaternary ammonium compound with significant potential in various biological applications, particularly in antimicrobial activity and drug delivery systems. This article explores the biological activity of MADQUAT, summarizing key research findings, case studies, and applications.

Chemical Structure and Properties

MADQUAT is characterized by its methacryloyloxyethyl group and dimethylammonium moiety, contributing to its amphiphilic nature. The molecular formula is C₇H₁₄N₂O₄S, with a molecular weight of approximately 206.26 g/mol. Its structure allows for interactions with biological membranes, enhancing its efficacy as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that MADQUAT exhibits potent antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for several bacteria and fungi have been evaluated, showcasing its effectiveness:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 370 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 370 |

| Pseudomonas aeruginosa | 370 |

| Escherichia coli | 3300 |

| Bacillus subtilis | 370 |

| Candida albicans | 1100 |

| Saccharomyces cerevisiae | >10,000 |

These results indicate that MADQUAT is particularly effective against Gram-positive bacteria, while showing variable efficacy against Gram-negative bacteria and fungi .

The antimicrobial action of MADQUAT is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to cell lysis in susceptible organisms. Studies suggest that the compound can interact with various biological membranes, influencing cell permeability and enhancing the solubility of certain drugs .

Case Studies

- Polymer Applications : In a study evaluating the antibacterial activity of poly(MADQUAT), it was found that the polymer not only inhibited planktonic growth but also reduced biofilm formation on surfaces. This property is crucial for preventing infections associated with medical devices .

- Drug Delivery Systems : Research indicates that MADQUAT can form hydrogels that encapsulate drugs, improving their bioavailability and controlled release. This characteristic makes it a candidate for developing advanced drug delivery systems targeting infections caused by resistant bacteria.

- Environmental Impact : The ecological implications of using MADQUAT as an antimicrobial agent were assessed through toxicity studies on aquatic organisms. Results indicated that while effective against pathogens, concentrations exceeding certain thresholds could adversely affect non-target species like Daphnia magna and other freshwater organisms .

Q & A

Q. What are the recommended synthetic routes for (2-(methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate, and what experimental conditions optimize yield?

The compound is typically synthesized via quaternization of 2-(dimethylamino)ethyl methacrylate with sulfuric acid. Key steps include:

- Reaction conditions : Maintain a molar ratio of 1:1 between the tertiary amine and sulfuric acid in anhydrous solvents (e.g., THF or dichloromethane) at 0–5°C to prevent side reactions like hydrolysis .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) or dialysis against deionized water to remove unreacted monomers and salts .

- Yield optimization : Control pH (<3) during neutralization to stabilize the zwitterionic structure and avoid decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks:

- Mass Spectrometry (LC-MS/ESI-MS) : Confirm molecular weight (calculated: 279.3 g/mol) and detect impurities like residual methacrylate monomers .

- Elemental Analysis : Verify sulfur content (~11.5%) to confirm sulfate incorporation .

Q. What are the critical storage conditions to maintain stability?

- Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and free-radical polymerization .

- Avoid prolonged exposure to light or temperatures >25°C, which accelerate degradation of the methacrylate group .

Advanced Research Questions

Q. How does the compound’s zwitterionic nature influence its polymerization behavior in aqueous systems?

- Kinetic studies : The sulfate counterion enhances water solubility, enabling controlled radical polymerization (e.g., RAFT or ATRP) at 60–70°C with azobisisobutyronitrile (AIBN) as an initiator .

- Charge density effects : Adjust monomer concentration (5–20 wt%) to balance electrostatic repulsion and chain growth. Higher concentrations (>15 wt%) may lead to gelation due to ionic crosslinking .

Q. What methodologies resolve contradictions in reported reactivity data for this monomer?

- Contradiction : Discrepancies in copolymerization rates with acrylamides (e.g., NIPAM) under varying pH.

- Resolution : Use stopped-flow spectroscopy to monitor real-time kinetics. At pH 4–6, the dimethylammonium group protonates, reducing electrostatic stabilization and accelerating chain propagation .

Q. How can researchers design experiments to study the compound’s interactions with biomacromolecules (e.g., proteins or DNA)?

- Surface plasmon resonance (SPR) : Immobilize the polymerized form on gold chips to measure binding affinity with serum albumin or lysozyme .

- Fluorescence quenching assays : Use ethidium bromide displacement to quantify DNA binding efficiency, correlating with ammonium group density .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.